4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)amino]benzoic acid
Overview
Description
This compound, also known as 4-carboxyphenylmaleimide , is part of a series of structure determinations on phenylmaleimide derivatives . It has a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H 3O interactions allows the formation of R 3 (19) edge-connected rings parallel to the (010) plane .
Synthesis Analysis
The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound then enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Molecular Structure Analysis
Density functional theory (DFT) optimized structures at the B3LYP/6–311 G(d,p) and 6–31++G(d,p) levels are compared with the experimentally determined molecular structure in the solid state . Additional IR and UV theoretical studies allowed the presence of functional groups and the transition bands of the system to be identified .Chemical Reactions Analysis
Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group . Thus, they easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Physical And Chemical Properties Analysis
The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings . This structural behavior is repeated in similar systems .Mechanism of Action
The biogenic imide group ensures high and diverse biological activities of MI . These include selective inhibitory activity against various proteins, for example, the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Safety and Hazards
The compound is sold by Sigma-Aldrich as part of a collection of unique chemicals . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes .
Future Directions
There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species . The search for new related systems remains important for the analysis of polymerization processes in which they are involved . The problem of antibiotic resistance is becoming more and more important, and its solution requires systematic painstaking work on the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for the subsequent clinical trials .
properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-6,12H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUXPWQQZHCMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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